N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-9(2)18(15,16)13-10-7-12-14(8-10)11-3-5-17-6-4-11/h7-9,11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWDSMLFUNEHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide can be contextualized through comparison with the following analogs:
N-(4-Chlorobenzyl)-N-(3-(1-(4-(Trifluoromethyl)phenyl)-1H-Pyrazol-4-yl)Phenyl)Propane-2-Sulfonamide (Compound 6d)
- Structure : Features a 4-chlorobenzyl group, a trifluoromethylphenyl-substituted pyrazole, and a propane-2-sulfonamide moiety.
- Activity : Demonstrated potent antitumor and radio-sensitizing effects in breast cancer models, with a focus on apoptosis induction and DNA damage potentiation.
- Key Differences : The absence of the oxane ring in 6d may reduce metabolic stability compared to the target compound, while the trifluoromethyl group enhances lipophilicity and target binding affinity.
1,3,4-Thiadiazole Derivatives ()
- Structure : Incorporate a 1,3,4-thiadiazole ring fused with pyrazole and nitrobenzene groups.
- Activity: Exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others in potency.
(E)-4-(2-(3-Methyl-5-Oxo-1-(Pyridin-2-yl)-1H-Pyrazol-4(5H)-Ylidene)Hydrazinyl)-N-(Pyrimidin-2-yl)Benzenesulfonamide (Compound 5)
- Structure : Combines pyrazole, pyridine, and pyrimidine moieties with a sulfonamide linker.
- Activity : Designed as a bioprecursor prodrug of sulfadiazine, targeting enhanced solubility and controlled release.
N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide ()
- Structure: Includes a 3-chlorophenoxymethyl group and a dual-pyrazole scaffold.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The oxan group contributes to the compound's solubility and stability, enhancing its potential as a drug candidate. The sulfonamide moiety is significant for its role in drug interactions and biological activity.
Research indicates that compounds with a pyrazole scaffold often exhibit inhibitory effects on various enzymes, particularly kinases. This compound has been studied for its ability to inhibit specific protein kinases, which are critical in signaling pathways related to cancer and inflammatory diseases.
Key Mechanisms:
- Kinase Inhibition : The compound shows selectivity towards certain kinases, potentially affecting pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Description |
|---|---|
| Solubility | High solubility in aqueous solutions |
| Bioavailability | Enhanced due to structural modifications |
| Toxicity | Low toxicity in preliminary assays |
| Half-life | Moderate, suitable for once-daily dosing |
Case Study 1: Inhibition of p38 MAP Kinase
A study focused on the structural optimization of pyrazole derivatives demonstrated that modifications similar to those in this compound resulted in potent inhibitors of p38 MAP kinase. These inhibitors showed promising results in reducing inflammatory responses in vitro and in vivo models .
Case Study 2: Selective NaV 1.7 Inhibition
Another research effort highlighted the development of sulfonamide derivatives targeting NaV 1.7 channels, which are implicated in pain pathways. This compound was evaluated alongside other compounds, revealing its potential as a selective inhibitor with favorable pharmacokinetic properties .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide, and how do reaction conditions influence yield?
- The synthesis of sulfonamide derivatives often involves multi-step reactions, including sulfonylation of pyrazole intermediates. For example, sulfonyl chloride intermediates (e.g., 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, CAS 1340488-60-9) can react with amines under controlled pH and temperature . Key steps include refluxing in solvents like xylene with oxidizing agents (e.g., chloranil) for 25–30 hours, followed by purification via recrystallization from methanol . Optimizing reaction time and solvent polarity is critical to avoid side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization relies on NMR (¹H/¹³C), IR spectroscopy , and X-ray crystallography to verify functional groups and hydrogen bonding patterns. For instance, intramolecular hydrogen bonding between the sulfonamide group and pyrazole nitrogen stabilizes the structure, as observed in similar sulfonamide-pyrazole hybrids . Mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula (e.g., C₁₀H₁₇N₃O₃S).
Q. What solvents and conditions are optimal for handling this compound in vitro?
- The compound’s solubility is influenced by its oxane and sulfonamide moieties. Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (ethyl acetate) are preferred for chromatographic purification. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended to assess degradation risks .
Advanced Research Questions
Q. How can contradictory bioactivity data in sulfonamide derivatives be systematically resolved?
- Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example, sulfonamides with pyrazole cores may show anti-inflammatory activity in murine macrophages but not in human keratinocytes due to target specificity . Researchers should:
- Replicate assays under standardized conditions.
- Perform dose-response curves and kinetic studies to identify off-target effects.
- Use computational docking to compare binding affinities across species .
Q. What experimental design strategies improve SAR (Structure-Activity Relationship) studies for this compound?
- Focus on systematic substituent variation :
- Modify the oxane ring (e.g., replace with morpholine or piperidine) to alter lipophilicity .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability .
- Use molecular dynamics simulations to predict conformational changes affecting target binding (e.g., kinase inhibition) .
Q. What are the key challenges in analyzing this compound’s pharmacokinetics, and how can they be addressed?
- Challenges include poor oral bioavailability due to high polarity and rapid renal clearance. Strategies:
- Prodrug design : Esterify the sulfonamide group to improve membrane permeability .
- Microsomal stability assays : Test hepatic metabolism using cytochrome P450 isoforms to identify vulnerable sites .
- Plasma protein binding studies : Use equilibrium dialysis to assess unbound fraction availability .
Q. How can researchers mitigate synthetic impurities that interfere with biological assays?
- Common impurities include unreacted sulfonyl chloride or dealkylated byproducts. Solutions:
- Employ HPLC-PDA (Photodiode Array Detection) with C18 columns to monitor purity (>98%).
- Use scavenger resins during synthesis to trap reactive intermediates .
- Validate impurity profiles via LC-MS/MS and compare with spiked standards .
Methodological Resources
- Synthesis Optimization : Refer to PubChem’s synthetic protocols for sulfonamide derivatives, emphasizing reaction condition databases .
- Structural Analysis : Utilize Cambridge Structural Database (CSD) entries for analogous pyrazole-sulfonamides to guide crystallography .
- Bioactivity Profiling : Follow NIH guidelines for in vitro cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
